molecular formula C21H30O3 B602717 17α-Hydroxy Progesterone-d8 CAS No. 850023-80-2

17α-Hydroxy Progesterone-d8

Cat. No.: B602717
CAS No.: 850023-80-2
M. Wt: 338.5 g/mol
InChI Key: DBPWSSGDRRHUNT-LDLLURODSA-N
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Description

Mechanism of Action

Target of Action

17α-Hydroxy Progesterone-d8 (17α-OHP-d8) is an endogenous progestogen steroid hormone related to progesterone . It primarily targets the progesterone receptor (PR) , the mineralocorticoid receptor (MR) , and the glucocorticoid receptor (GR) . These receptors play crucial roles in various biological processes, including reproductive function, electrolyte balance, and immune response .

Mode of Action

17α-OHP-d8 acts as an agonist of the PR, similar to progesterone, albeit weakly in comparison . It binds to the PR, triggering a series of cellular responses. Additionally, it acts as an antagonist of the MR, blocking the receptor’s action . It also serves as a partial agonist of the GR, albeit with very low potency .

Biochemical Pathways

17α-OHP-d8 is a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . It is derived from progesterone via the enzyme 17α-hydroxylase, encoded by CYP17A1 . This steroid is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary .

Pharmacokinetics

The levels of 17α-OHP can increase in the third trimester of pregnancy primarily due to fetal adrenal production . Normal levels are 3-90 ng/dl in children, and in women, 20-100 ng/dl prior to ovulation, and 100-500 ng/dl during the luteal phase .

Result of Action

The action of 17α-OHP-d8 leads to a variety of molecular and cellular effects. As an agonist of the PR, it can stimulate progestational activity . As an antagonist of the MR, it can inhibit mineralocorticoid activity . As a partial agonist of the GR, it can partially stimulate glucocorticoid activity .

Action Environment

The action of 17α-OHP-d8 can be influenced by various environmental factors. For instance, its production can increase during the third trimester of pregnancy due to fetal adrenal production . Furthermore, its levels can vary based on the phase of the menstrual cycle . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17α-Hydroxy Progesterone-d8 involves the incorporation of deuterium atoms into the 17α-Hydroxyprogesterone molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the purification and quantification of the compound. The use of stable isotope dilution methods ensures high purity and accuracy in the production process .

Chemical Reactions Analysis

Types of Reactions

17α-Hydroxy Progesterone-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Major Products Formed

The major products formed from these reactions include various deuterated steroid derivatives, which are used in scientific research and clinical applications for accurate hormone quantification .

Scientific Research Applications

17α-Hydroxy Progesterone-d8 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    17α-Hydroxyprogesterone: The non-deuterated form, used in similar applications but lacks the stable isotope labeling.

    17α-Hydroxyprogesterone caproate: A synthetic derivative used in the prevention of preterm births.

    Dydrogesterone: Another synthetic progestogen used in hormone therapy

Uniqueness

The uniqueness of 17α-Hydroxy Progesterone-d8 lies in its stable isotope labeling, which provides enhanced accuracy and precision in mass spectrometry analyses. This makes it an invaluable tool in both research and clinical diagnostics, offering advantages over non-deuterated and other synthetic progestogens .

Properties

CAS No.

850023-80-2

Molecular Formula

C21H30O3

Molecular Weight

338.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D

InChI Key

DBPWSSGDRRHUNT-LDLLURODSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Appearance

White to Off-White Solid

melting_point

216-218°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

68-96-2 (unlabelled)

Synonyms

17-Hydroxy-pregn-4-ene-3,20-dione-d8;  4-Pregnen-17α-ol-3,20-dione-d8

tag

Progesterone Impurities

Origin of Product

United States

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